
Einecs 300-806-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 300-806-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Analyse Des Réactions Chimiques
Einecs 300-806-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used.
Applications De Recherche Scientifique
Einecs 300-806-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be used in the development of pharmaceuticals or as a biochemical tool to study cellular processes. Industrially, it could be used in the manufacture of materials or as an intermediate in chemical production .
Mécanisme D'action
The mechanism of action of Einecs 300-806-5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect.
Comparaison Avec Des Composés Similaires
Einecs 300-806-5 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications or reactivity. Some similar compounds include those with similar molecular formulas or functional groups .
Propriétés
Numéro CAS |
93963-62-3 |
|---|---|
Formule moléculaire |
C27H30N2O10 |
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO7.C5H7NO3/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;7-4-2-1-3(6-4)5(8)9/h5-6,9,17-18H,7-8,10H2,1-4H3;3H,1-2H2,(H,6,7)(H,8,9)/t17-,18+;3-/m10/s1 |
Clé InChI |
XTMSRMOUTQKPJW-QNSGFMNXSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



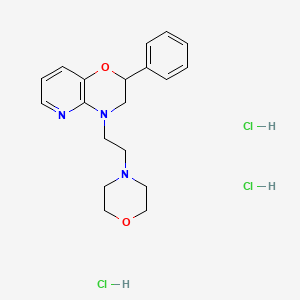
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
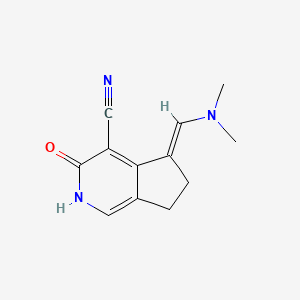
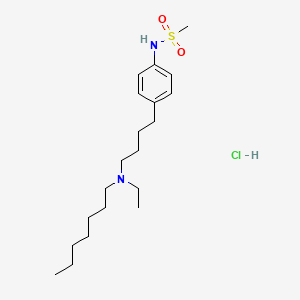

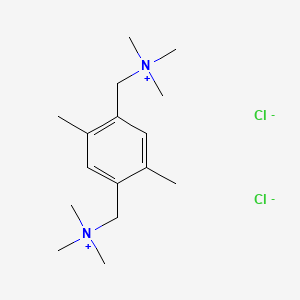

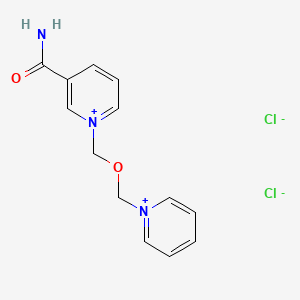
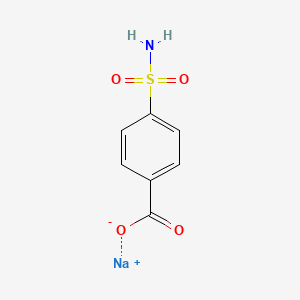

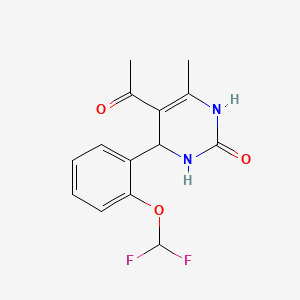
![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
